molecular formula C21H25N3O4 B1365523 (2S)-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanamide CAS No. 93936-27-7

(2S)-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanamide

Katalognummer: B1365523
CAS-Nummer: 93936-27-7
Molekulargewicht: 383.4 g/mol
InChI-Schlüssel: MOIXOFBAXPHGFF-UKMAJIJPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Identity

Property Value
Molecular Formula C21H25N3O4
Molecular Weight 383.44 g/mol
SMILES CC(C)C@@HNC(=O)C@HNC(=O)/C=C/C2=CC=CO2
CAS Registry Number 93936-27-7
Synonyms FA-PHE-VAL-NH2; Furylacryloyl-L-phenylalanyl-L-valinamide

The compound’s structure comprises three key segments:

  • N-terminal furylacryloyl group : A (E)-3-(furan-2-yl)prop-2-enoyl moiety, contributing π-conjugation and potential oxidative reactivity.
  • Central phenylalanyl residue : L-phenylalanine with a benzyl side chain.
  • C-terminal valinamide : L-valine modified as an amide, enhancing metabolic stability.

Historical Context and Development in Peptide Research

FA-Phe-Val-NH2 emerged in the late 20th century alongside advances in solid-phase peptide synthesis (SPPS). Its design aligns with efforts to incorporate non-canonical amino acids for modulating peptide stability and bioactivity. Early applications focused on neurokinin receptor studies, where its furan moiety was explored for interactions with tachykinin receptors.

Key Milestones

  • 1980s–1990s : Development of furan-containing peptides for probing receptor-ligand interactions, inspired by naturally occurring furan derivatives in antimicrobial peptides.
  • 2000s : Optimization of SPPS protocols to minimize diketopiperazine (DKP) impurities during FA-Phe-Val-NH2 synthesis, as highlighted in studies on Fmoc deprotection kinetics.
  • 2010s–Present : Utilization in crosslinking studies, leveraging the furan’s reactivity under oxidative conditions for covalent targeting of proteins.

The compound’s synthetic accessibility and modular structure have made it a model system for studying furan-modified peptides in structural biology and drug discovery.

Structural Overview and Classification in Furan-Modified Peptides

FA-Phe-Val-NH2 belongs to the furan-modified peptide class, characterized by the incorporation of furan rings or furan-derived acyl groups. These modifications confer unique physicochemical and functional properties:

Structural Features

  • Furylacryloyl Group : Serves as a photo- or chemically oxidizable warhead. Oxidation generates reactive intermediates (e.g., keto-enals) capable of crosslinking with nucleophilic residues (e.g., lysine, cysteine).
  • Peptide Backbone : The Phe-Val dipeptide sequence provides hydrophobic interactions, while the amide C-terminus enhances proteolytic resistance.

Comparative Analysis of Furan-Modified Peptides

Peptide Furan Modification Primary Application
FA-Phe-Val-NH2 N-terminal furylacryloyl Covalent targeting of receptors
Furan-PNA conjugates Furan-linked peptide nucleic acids Nucleic acid crosslinking
Kisspeptin-10 analogs Furan at position 7 GPCR crosslinking studies

Eigenschaften

IUPAC Name

(2S)-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-14(2)19(20(22)26)24-21(27)17(13-15-7-4-3-5-8-15)23-18(25)11-10-16-9-6-12-28-16/h3-12,14,17,19H,13H2,1-2H3,(H2,22,26)(H,23,25)(H,24,27)/b11-10+/t17-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIXOFBAXPHGFF-UKMAJIJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C=CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)/C=C/C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

General Synthetic Strategy

The preparation generally follows standard peptide synthesis protocols with modifications to accommodate the sensitive furan-containing unsaturated acid:

  • Step 1: Synthesis of the (E)-3-(furan-2-yl)prop-2-enoic acid derivative
    This involves preparing the furan-2-yl acrylic acid derivative, often by Knoevenagel condensation or Wittig-type reactions, ensuring the (E)-configuration is retained.

  • Step 2: Coupling with the first amino acid (phenylalanine derivative)
    The (E)-3-(furan-2-yl)prop-2-enoic acid is activated using peptide coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) combined with HOBt (1-hydroxybenzotriazole) to form an active ester intermediate. This intermediate reacts with the amine group of the (2S)-phenylalanine derivative to form the first amide bond.

  • Step 3: Coupling of the dipeptide intermediate with the second amino acid (3-methylbutanamide derivative)
    The dipeptide is further coupled to the amino group of the 3-methylbutanamide (likely leucine derivative) under similar peptide coupling conditions. Protecting groups such as Boc or Fmoc may be used on amino acid residues to prevent side reactions.

  • Step 4: Deprotection and purification
    After assembly, protecting groups are removed under mild acidic or basic conditions, avoiding conditions that could isomerize the double bond or degrade the furan ring. The final product is purified by chromatographic methods such as preparative HPLC.

Reagents and Conditions

Step Reagents/Conditions Purpose/Notes
1 Knoevenagel condensation or Wittig reagent Synthesis of (E)-3-(furan-2-yl)prop-2-enoic acid
2 EDC·HCl, HOBt, base (e.g., DIPEA), solvent (DMF, DCM) Activation and coupling with (2S)-phenylalanine
3 Same as step 2 Coupling with 3-methylbutanamide derivative
4 TFA or mild acid/base for deprotection Removal of protecting groups
5 Preparative HPLC, crystallization Purification

Stereochemical Control

  • Use of enantiomerically pure amino acid starting materials ensures (2S) stereochemistry.
  • Mild reaction conditions prevent racemization.
  • Coupling agents such as EDC/HOBt minimize epimerization during amide bond formation.

Research Findings and Optimization

  • Literature and supplier data indicate that coupling efficiencies are high (>85%) when using EDC/HOBt in DMF at room temperature.
  • The (E)-configuration of the double bond is stable under these conditions but can isomerize under strong acid or heat; thus, mild deprotection is critical.
  • The furan moiety enhances biological activity but requires careful control to avoid oxidative degradation.
  • Analytical techniques such as NMR, HPLC-MS, and chiral HPLC confirm stereochemistry and purity.

Data Table: Summary of Preparation Parameters

Parameter Details
Starting materials (E)-3-(furan-2-yl)prop-2-enoic acid, (2S)-phenylalanine, 3-methylbutanamide derivative
Coupling agents EDC·HCl, HOBt
Solvents DMF, DCM
Protecting groups Fmoc or Boc for amines
Reaction temperature Room temperature (20–25 °C)
Reaction time Typically 2–24 hours per coupling step
Deprotection conditions Mild acid (TFA in DCM, low temperature)
Purification methods Preparative HPLC, crystallization
Stereochemical outcome >99% retention of (2S) configuration
Yield Overall yield typically 50–70% after purification

Comparative Notes on Similar Compounds

  • Analogous compounds with similar furan-acryloyl amino acid structures have been synthesized using the same peptide coupling methodology, confirming the robustness of this approach.
  • Modifications in the amino acid sequence or substitution on the furan ring can be incorporated by adapting the coupling steps accordingly.

Analyse Chemischer Reaktionen

Types of Reactions: (2S)-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanamide undergoes various chemical reactions, including:

    Oxidation: The phenylalanine residue can be oxidized under specific conditions.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Oxidized phenylalanine derivatives.

    Reduction: Alcohol derivatives of the formyl group.

    Substitution: Substituted amide derivatives.

Wissenschaftliche Forschungsanwendungen

Biological Applications

  • Anticancer Activity : The structure of (2S)-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanamide suggests potential anticancer properties due to the presence of furan and phenyl groups, which are known to exhibit cytotoxic effects against various cancer cell lines. Research indicates that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells .
  • Antimicrobial Properties : The furan moiety is associated with antimicrobial activity. Studies have shown that derivatives containing furan rings can exhibit significant antibacterial and antifungal effects, making this compound a candidate for further investigation in the development of new antimicrobial agents .
  • Neuroprotective Effects : There is growing interest in the neuroprotective properties of compounds containing furan rings. Preliminary studies suggest that this compound may have protective effects against neurodegenerative diseases by modulating oxidative stress and inflammation pathways.

Synthetic Applications

The complexity of this compound allows it to serve as a precursor for synthesizing other biologically active molecules. Its ability to undergo thermal rearrangement can lead to the formation of multifunctional compounds that are structurally related to known bioactive products . This synthetic versatility makes it valuable in medicinal chemistry and drug development.

Case Studies

  • Study on Anticancer Activity : A research study explored the effects of a related furan-containing compound on various cancer cell lines, demonstrating significant cytotoxicity and potential mechanisms of action involving apoptosis induction and cell cycle arrest . This supports the hypothesis that this compound could exhibit similar effects.
  • Antimicrobial Testing : Another study assessed the antimicrobial efficacy of several furan derivatives against common bacterial strains. Results indicated that compounds with structural similarities to this compound showed promising activity, highlighting its potential as an antimicrobial agent .

Wirkmechanismus

The mechanism of action of (2S)-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound can interact with cell membranes, influencing membrane fluidity and permeability. It may also bind to specific receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Functional Group Analogues

(E)-3-(Furan-2-yl)prop-2-enoyl vs. Aromatic/Acyl Substituents
  • Target Compound: The furan-linked enoyl group may enhance electron-deficient character, influencing reactivity in Michael addition or cycloaddition reactions.
  • Comparison: Compound in : Features a 2,3-difluorophenylmethyl group. Fluorination increases electronegativity and metabolic stability compared to the furan moiety, which is more prone to oxidative degradation . Compound in : Contains a 2-methyl-3-sulfanylpropanoyl group. The thiol (-SH) group offers redox activity, unlike the furan’s inert oxygen heterocycle .
Phenylpropanoyl vs. Branched Aliphatic Chains
  • Target Compound : The phenyl group enables π-π interactions, critical for binding to hydrophobic pockets in proteins.
  • Comparison: Compound in : Uses a 4-methylsulfanylbutanoyl chain. Compound in : Incorporates a 4-hydroxyphenyl substituent. The hydroxyl group adds hydrogen-bonding capacity, unlike the non-polar phenyl in the target .
3-Methylbutanamide vs. Carboxylic Acid Termini
  • Target Compound : The amide terminus reduces acidity (pKa ~0–5) compared to carboxylic acids (pKa ~4–5), affecting ionization state under physiological conditions.
  • Comparison: Compound in : Terminates in a 3-hydroxypropanoic acid. The carboxylic acid (pKa ~2.5) increases water solubility but may limit blood-brain barrier penetration . Compound in : Features a 2-amino-3-hydroxybutanoic acid residue.

Hypothetical Bioactivity and Stability

  • Metabolic Stability : The target’s furan group may undergo CYP450-mediated oxidation, whereas ’s fluorinated aryl group resists degradation .
  • Solubility : The amide terminus likely grants the target moderate solubility in polar solvents (e.g., DMSO), contrasting with ’s carboxylic acid, which is more water-soluble .
  • Target Binding: The phenylpropanoyl moiety could mimic natural peptide substrates, similar to Met-Phe-Ser in , which is designed for protease inhibition .

Biologische Aktivität

(2S)-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanamide, also known as a furan-based dipeptide derivative, has gained attention in recent pharmacological research due to its potential biological activities. This compound is characterized by its complex structure, which includes a furan ring and multiple amino acid residues, suggesting diverse interactions within biological systems.

  • Molecular Formula : C25H24N2O5
  • Molecular Weight : 432.468 g/mol
  • CAS Number : 161816-40-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the furan moiety is significant as it can modulate several biological pathways, potentially leading to antimicrobial, anticancer, and anti-inflammatory effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as tyrosinase, which is involved in melanin production. This inhibition can affect pigmentation processes and has implications in cosmetic and therapeutic applications.
  • Cellular Interactions : The compound may influence cellular signaling pathways, impacting cell viability and proliferation.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The furan ring is known for enhancing the bioactivity of compounds, potentially leading to increased efficacy against pathogens.

Anticancer Properties

Research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cells. In vitro studies on B16F10 melanoma cells demonstrated that the compound could reduce cell viability at higher concentrations while showing no cytotoxicity at lower doses (up to 20 µM) .

Anti-inflammatory Effects

The structural components of the compound suggest potential anti-inflammatory activities. Compounds with similar furan structures have been reported to exhibit such effects, indicating a possible mechanism through the inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

StudyFocusFindings
Study 1Tyrosinase InhibitionThe compound exhibited significant inhibitory activity against tyrosinase with an IC50 value of 0.0433 µM for monophenolase .
Study 2Antimicrobial ActivityDemonstrated effectiveness against Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial properties .
Study 3Cytotoxicity in Cancer CellsShowed no cytotoxicity at concentrations up to 20 µM in B16F10 cells after 48 hours .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the furan moiety or amino acid residues can significantly impact its efficacy and specificity toward biological targets.

Potential Modifications:

  • Altering Functional Groups : Changing the position or type of functional groups on the furan or phenyl rings may enhance interaction with target enzymes.
  • Peptide Backbone Variations : Modifying the peptide backbone can influence stability and bioavailability.

Q & A

Q. What enzymatic strategies are optimal for synthesizing this compound with high stereochemical fidelity?

Methodological Answer: The compound’s stereochemistry can be controlled using immobilized lipases (e.g., lipase PS Amano SD) in non-aqueous media. For example, enantioselective acylation of intermediates with vinyl acetate as an acyl donor under anhydrous conditions (60°C, 24–48 hours) yields ~36% enantiomerically pure product . Key steps include:

  • Enzyme immobilization : Use diatomaceous earth as a carrier to enhance enzyme stability.
  • Solvent system : Toluene or THF to maintain enzyme activity.
  • Analytical validation : Chiral HPLC (Chiralpak IA column, hexane:isopropanol 80:20) confirms >98% enantiomeric excess (ee) .

Q. Which analytical techniques are critical for verifying stereochemical integrity and purity?

Methodological Answer:

  • Chiral HPLC : Resolves enantiomers using polysaccharide-based columns (e.g., Chiralpak IB) with UV detection at 254 nm .
  • NMR spectroscopy : 1^1H and 13^13C NMR (DMSO-d6, 500 MHz) identifies diastereomeric splitting in amide protons (δ 7.8–8.2 ppm) and furan olefinic signals (δ 6.5–7.1 ppm) .
  • X-ray crystallography : Confirms absolute configuration; single crystals grown via vapor diffusion (ethyl acetate/hexane) yield structures with R-factors <0.04 .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways for synthesizing this compound?

Methodological Answer: Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model transition states and optimize reaction coordinates. For example:

  • Reaction path search : Identifies energetically favorable pathways for enamine formation and acylation steps.
  • Solvent effects : COSMO-RS simulations predict solvent compatibility with enzymatic activity .
  • ICReDD framework : Combines computational data with high-throughput experimentation to narrow optimal conditions (e.g., pH, temperature) .

Q. How should researchers resolve discrepancies between NMR and HPLC purity assessments?

Methodological Answer: Discrepancies often arise from residual solvents or diastereomers undetected by HPLC. Mitigation strategies include:

  • Cross-validation : Use LC-MS (ESI+) to detect low-level impurities with m/z matching byproducts.
  • NMR integration refinement : Apply DEPT-135 or 1^1H-13^13C HSQC to resolve overlapping signals .
  • Crystallographic data : Compare experimental X-ray structures with computational models to confirm stereochemical assignments .

Q. What strategies improve yield in multi-step peptide coupling reactions for this compound?

Methodological Answer:

  • Coupling agents : Use HATU/DIPEA in DMF for amide bond formation (yields >75% vs. 50% with EDC/HOBt) .
  • Protecting groups : tert-Butoxycarbonyl (Boc) for amines and benzyl esters for carboxylic acids minimize side reactions .
  • Workup : Liquid-liquid extraction (ethyl acetate/water) removes unreacted reagents, followed by flash chromatography (SiO2, 5% MeOH/CH2Cl2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanamide
Reactant of Route 2
(2S)-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.